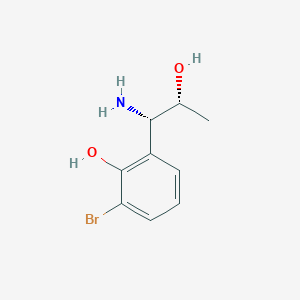

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol

Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral compound with significant interest in various scientific fields. This compound features a bromine atom at the 6th position of the phenol ring and a chiral center at the 1-amino-2-hydroxypropyl side chain, making it an intriguing subject for stereochemical studies.

Properties

Molecular Formula |

C9H12BrNO2 |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-bromophenol |

InChI |

InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1 |

InChI Key |

AAFUDAAVJMVDRI-SVGQVSJJSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C(=CC=C1)Br)O)N)O |

Canonical SMILES |

CC(C(C1=C(C(=CC=C1)Br)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the chiral side chain. One common method includes:

Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.

Chiral Side Chain Introduction: The brominated phenol is then reacted with a chiral epoxide, such as (1S,2R)-1-amino-2-hydroxypropane, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Enantioselective synthesis and chiral resolution techniques are often employed to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like NH3, R-SH

Major Products

Oxidation: Corresponding ketones or aldehydes

Reduction: De-brominated or de-hydroxylated products

Substitution: Amino or thiol-substituted phenols

Scientific Research Applications

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and stereochemical studies.

Biology: Investigated for its potential as a biochemical probe due to its chiral nature.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of chiral catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol

- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-chlorophenol

- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Uniqueness

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral organic compound with the molecular formula CHBrNO and a molecular weight of approximately 246.10 g/mol. Its structure includes an amino group, a hydroxyl group, and a bromine atom attached to a phenolic ring, which are critical for its biological activity. This compound has been investigated for its potential as an enzyme inhibitor and its antimicrobial and anticancer properties.

Structural Features

The stereochemistry of this compound is essential for its biological interactions. The presence of both the amino and hydroxyl groups allows for hydrogen bonding, enhancing its ability to interact with various biological targets.

Research indicates that this compound may act by binding to specific enzymes or receptors. The interactions are likely facilitated by:

- Hydrogen bonding through the amino group.

- Hydrophobic interactions due to the bromine atom.

- Electrostatic interactions from the hydroxyl group.

These interactions can lead to the modulation of enzyme activity or inhibition of specific pathways involved in disease processes, such as cancer.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial survival.

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting apoptosis pathways. For instance, similar compounds have been reported to bind Bcl-2 proteins, which are crucial regulators of apoptosis. By inhibiting these proteins, the compound may promote cancer cell death .

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : In cell lines overexpressing Bcl-2, compounds structurally similar to this compound induced apoptosis by decreasing mitochondrial membrane potential and activating caspases .

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can suppress tumor growth, indicating potential therapeutic applications .

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into the unique biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-((1S,2S)-1-Amino-2-hydroxypropyl)phenol | CHNO | Similar phenolic structure but different stereochemistry. |

| 2-Amino-6-bromophenol | CHBrN | Lacks chiral center and additional hydroxyl group. |

| 3-Bromo-4-hydroxyphenylalanine | CHBrNO | Contains both bromine and hydroxyl groups but differs in amino acid structure. |

The unique combination of stereochemistry and functional groups in this compound enhances its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.